Unveiling the Structure of Sofosbuvir Impurity F: A Technical Guide
Unveiling the Structure of Sofosbuvir Impurity F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure and properties of Sofosbuvir Impurity F, a known related substance of the direct-acting antiviral agent Sofosbuvir. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control, synthesis, and analysis of Sofosbuvir.
Chemical Identity and Structure
Sofosbuvir Impurity F is chemically identified as Sofosbuvir 3′,5′-Bis-(S)-phosphate . It is a diastereomer of Sofosbuvir, meaning it shares the same molecular formula and connectivity of atoms but differs in the three-dimensional arrangement at one or more stereocenters.
Table 1: Chemical Identifiers of Sofosbuvir Impurity F
| Identifier | Value |
| Chemical Name | Sofosbuvir 3′,5′-Bis-(S)-phosphate |
| CAS Number | 1337482-17-3 |
| Molecular Formula | C₃₄H₄₅FN₄O₁₃P₂ |
| Molecular Weight | 798.69 g/mol |
| SMILES | CC(C)OC(=O)--INVALID-LINK--N--INVALID-LINK--(OC[C@H]1O--INVALID-LINK----INVALID-LINK--(F)[C@@H]1O--INVALID-LINK--(N--INVALID-LINK--C(=O)OC(C)C)Oc1ccccc1)Oc1ccccc1 |
The structural relationship between Sofosbuvir and Impurity F lies in the stereochemistry of the phosphorus atom in the phosphoramidate (B1195095) moiety.
Caption: Logical relationship between Sofosbuvir and Impurity F.
Physicochemical and Spectroscopic Data
While specific experimental spectroscopic data for Sofosbuvir Impurity F is not widely available in the public domain, the following table summarizes the expected and reported data based on its known structure and information from commercial suppliers of analytical standards.
Table 2: Physicochemical and Expected Spectroscopic Data of Sofosbuvir Impurity F
| Property / Technique | Data |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
| ¹H NMR | Spectral data would be complex, showing characteristic signals for the nucleoside, amino acid, and phenyl moieties. Key differences compared to Sofosbuvir would be observed in the chemical shifts of protons adjacent to the chiral phosphorus center. |
| ¹³C NMR | Expected to show all 34 carbon signals corresponding to the structure. Subtle shifts in carbons near the phosphorus atom would differentiate it from Sofosbuvir. |
| ³¹P NMR | A distinct signal for the phosphorus atom, with a chemical shift different from that of the Sp-diastereomer (Sofosbuvir), would be expected. |
| Mass Spectrometry (MS) | Expected [M+H]⁺ ion at m/z 799.25, corresponding to the molecular formula C₃₄H₄₅FN₄O₁₃P₂. |
Experimental Protocols
Detailed experimental protocols for the specific synthesis or isolation of Sofosbuvir Impurity F are not readily found in peer-reviewed literature. However, based on the general synthesis of Sofosbuvir and its diastereomers, the following outlines a plausible synthetic approach and a representative analytical method for its identification.
General Synthetic Pathway for Sofosbuvir Diastereomers
The synthesis of Sofosbuvir involves the coupling of a protected nucleoside with a phosphoramidate reagent. This reaction typically produces a mixture of diastereomers at the phosphorus center, which are then separated.
Caption: General synthetic workflow for Sofosbuvir and its diastereomers.
Methodology:
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Phosphoramidate Reagent Synthesis: The chiral phosphoramidate reagent is synthesized by reacting phenyl dichlorophosphate (B8581778) with L-alanine isopropyl ester, followed by reaction with a suitable leaving group, such as p-nitrophenol.
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Coupling Reaction: The protected 2'-deoxy-2'-fluoro-2'-C-methyluridine is reacted with the phosphoramidate reagent in the presence of a suitable coupling agent, often a Grignard reagent like tert-butylmagnesium chloride, in an aprotic solvent at low temperatures.
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Diastereomer Separation: The resulting diastereomeric mixture of Sofosbuvir and Impurity F is then separated using chiral chromatography, such as Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Representative Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the separation and quantification of Sofosbuvir from its impurities, including Impurity F. While a specific validated method for Impurity F is not publicly detailed, the following protocol is representative of methods used for Sofosbuvir and its related substances.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV detection at approximately 260 nm. |
| Column Temperature | Ambient or controlled (e.g., 30 °C). |
| Injection Volume | 10-20 µL. |
Experimental Workflow for HPLC Analysis:
Caption: Experimental workflow for the HPLC analysis of Sofosbuvir and its impurities.
Conclusion
Sofosbuvir Impurity F, or Sofosbuvir 3′,5′-Bis-(S)-phosphate, is a critical process-related impurity in the synthesis of Sofosbuvir. Its control and monitoring are essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding of its chemical structure and properties. For definitive identification and quantification, it is recommended to use a well-characterized reference standard of Sofosbuvir Impurity F in conjunction with a validated, high-resolution analytical method. Further research and publication of detailed spectroscopic and synthetic data would be highly beneficial to the scientific community.

